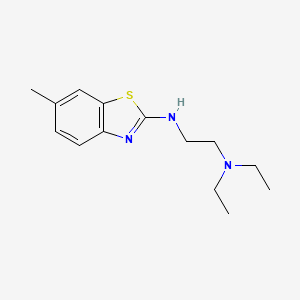

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Descripción

Propiedades

IUPAC Name |

N',N'-diethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(3)10-13(12)18-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAYQWBTWYCBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Benzothiazole Intermediate

The 6-methyl-1,3-benzothiazol-2-yl fragment is typically prepared via cyclization reactions involving ortho-aminothiophenol derivatives with appropriate aldehydes or acyl chlorides:

- Cyclization Approach:

- Starting from 2-aminothiophenol derivatives, reaction with aldehydes or acid chlorides under acidic or basic catalysis forms the benzothiazole ring system.

- For 6-methyl substitution, 6-methyl-2-aminothiophenol or its equivalent is used as the precursor.

- Literature reports the formation of 2-amino-6-substituted benzothiazoles through bromination and thiocyanation steps followed by cyclization.

Catalysts and Conditions

-

- Ion-exchange resins have been reported to catalyze ring-opening reactions of aziridines with alkylamines, which is a related synthetic route for asymmetric ethylenediamine derivatives.

- Copper-containing oxide catalysts have been used for selective N-monoalkylation of alkylene amines, which could be adapted for selective alkylation steps in the synthesis.

- Solid acid and acid-base bifunctional catalysts facilitate selective N-methylation, indicating potential for similar catalytic systems in modifying diamine substituents.

Detailed Reaction Scheme and Data Table

Research Findings and Optimization Insights

- The selectivity of the substitution reaction is highly dependent on the leaving group on the benzothiazole intermediate and the molar ratio of diamine to substrate.

- Use of anhydrous conditions and inert atmosphere improves yield by minimizing side reactions such as oxidation or polymerization.

- Ion-exchange resin catalysts, especially those with strong Brønsted acid sites, have demonstrated excellent catalytic activity for related diamine syntheses with yields up to 97%.

- Recyclability of catalysts like D001-CC resin has been proven, enhancing process sustainability.

- The N,N-diethyl substitution on the ethane-1,2-diamine is typically introduced either by starting with N,N-diethylethylenediamine or by selective alkylation of ethylenediamine using copper oxide catalysts or solid acid catalysts under supercritical methanol conditions.

Summary of Preparation Methodology

The synthesis of N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine principally involves:

- Preparation of the 6-methyl-1,3-benzothiazole intermediate via cyclization of substituted aminothiophenols.

- Functionalization at the 2-position of the benzothiazole ring with N,N-diethylethane-1,2-diamine by nucleophilic substitution under basic conditions.

- Optimization of reaction parameters such as temperature, solvent, catalyst, and molar ratios to maximize yield and purity.

- Use of advanced catalysts (ion-exchange resins, copper-containing oxides) to enhance selectivity and efficiency in related alkylation steps.

This comprehensive approach ensures a robust, high-yielding synthesis pathway for this compound suitable for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the benzothiazole ring or the amine groups, leading to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced benzothiazole or amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been studied for its potential use in developing new antimicrobial agents. Its structure allows for interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. Studies have shown that compounds with similar structures have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzothiazole derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Materials Science

Polymer Additives

this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for applications in coatings and composites .

Fluorescent Probes

Due to its unique structure, this compound can be utilized as a fluorescent probe in analytical applications. The benzothiazole moiety exhibits fluorescence properties that can be exploited for detecting metal ions or other analytes in solution. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Analytical Chemistry

Chromatographic Applications

this compound has potential use as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes enhances detection sensitivity and selectivity in techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). This property is beneficial for the analysis of complex mixtures in pharmaceuticals and environmental samples .

Case Studies

Mecanismo De Acción

The mechanism of action of N,N-diethyl-N’-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the amine groups can form hydrogen bonds with proteins or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The target compound shares a core ethylenediamine structure with variations in substituents on the benzothiazole ring and amine groups. Key analogues include:

Key Observations :

- Substituent Position and Type : The 6-methyl group in the target compound likely enhances lipophilicity compared to the 6-methoxy (electron-donating) or 6-bromo (electron-withdrawing) analogues .

Physicochemical Property Analysis

Data from analogous compounds provides indirect insights:

| Property | N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |

|---|---|---|

| Boiling Point | 364.9 ± 44.0 °C | Not reported |

| Density | 1.159 ± 0.06 g/cm³ | Not reported |

| pKa | 8.89 ± 0.28 | Not reported |

| Molecular Weight | 249.38 | 300.22 |

The higher molecular weight of the bromo-substituted analogue (300.22 vs. The pKa of ~8.89 for the dimethyl variant indicates moderate basicity, likely comparable to the diethyl-substituted target compound .

Actividad Biológica

N,N-diethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a compound characterized by its unique molecular structure, which includes a benzothiazole ring and ethylamine groups. This combination enhances its potential biological activities, making it a subject of interest in pharmaceutical research.

Molecular Characteristics

- Molecular Formula : C14H21N3S

- Molecular Weight : 263.41 g/mol

- CAS Number : 854085-13-5

The presence of the benzothiazole moiety contributes to the compound's chemical properties, including basicity and reactivity with biological molecules.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Activity : Studies have indicated that compounds with similar structures possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Properties : Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, in studies involving human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, compounds similar to this compound demonstrated significant cytotoxic effects and induced apoptosis through various mechanisms, including the inhibition of key signaling pathways like AKT and ERK .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of benzothiazole derivatives to evaluate their anticancer efficacy. Among these, a derivative closely related to this compound showed promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1 | Apoptosis induction |

| B7 | A549 | 2 | Cell cycle arrest |

The findings indicated that the compound significantly inhibited cell migration and reduced inflammatory cytokines IL-6 and TNF-α levels in macrophages .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial properties of benzothiazole derivatives:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Compound X | Staphylococcus aureus | 625 |

| Compound Y | Escherichia coli | 1250 |

These results highlight the potential of benzothiazole derivatives in developing new antibacterial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

- Cell Membrane Disruption : The hydrophobic nature of the benzothiazole ring may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Signal Pathway Inhibition : The compound has been shown to inhibit critical pathways involved in cell proliferation and survival in cancer cells. This includes downregulating proteins associated with tumor growth .

Q & A

Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

- Applications :

- Sensors : Functionalize nanoparticles (e.g., AuNPs) with the compound for fluorimetric detection of metal ions (Cu) via quenching .

- Polymer Additives : Incorporate into epoxy resins to enhance thermal stability (TGA data >250°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.